Technical Guide: Spectroscopic Analysis of (2E)-2-(4-chlorophenyl)-3-phenyl-2-propenoic acid
Technical Guide: Spectroscopic Analysis of (2E)-2-(4-chlorophenyl)-3-phenyl-2-propenoic acid
The following technical guide details the spectroscopic analysis of (2E)-2-(4-chlorophenyl)-3-phenyl-2-propenoic acid , a specific
Executive Summary
(2E)-2-(4-chlorophenyl)-3-phenyl-2-propenoic acid (CAS: 10465-70-0) is a trisubstituted alkene and a structural analog of
This guide provides a rigorous analytical framework for verifying the chemical identity, isomeric purity, and structural conformation of this compound. The focus is on distinguishing the (2E)-isomer —typically the kinetic product of Perkin condensation—from its thermodynamically more stable (2Z) counterpart.
Chemical Identity
| Property | Specification |
| IUPAC Name | (2E)-2-(4-chlorophenyl)-3-phenylprop-2-enoic acid |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 258.70 g/mol |
| CAS Number | 10465-70-0 |
| Stereochemistry | (2E): The C2-Carboxyl and C3-Phenyl groups are trans (anti). The two aryl rings are cis (syn). |
Synthesis & Purification Context
To ensure accurate spectroscopic analysis, the origin of the sample must be understood. This compound is classically synthesized via the Perkin Condensation .[1][2]
Synthesis Protocol (Perkin Condensation)[3]
-
Reagents: Benzaldehyde (1.0 eq), 4-Chlorophenylacetic acid (1.0 eq), Acetic Anhydride (excess), Triethylamine (catalyst).
-
Conditions: Reflux at 140°C for 4–6 hours.
-
Mechanism: The reaction proceeds via an anhydride intermediate.[1] The kinetic preference often yields the (E)-isomer (where the two bulky aryl groups are cis to each other) due to the specific geometry of the transition state, though thermodynamic equilibration can lead to the (Z)-isomer.
Purification for Analysis
-
Recrystallization: Ethanol/Water (70:30).
-
Impurity Profile: Common impurities include unreacted benzaldehyde (detectable via CHO proton at 10.0 ppm) and the (Z)-isomer.
Figure 1: Synthesis and purification workflow targeting the (2E)-isomer.
Spectroscopic Profiling
UV-Visible Spectroscopy
The conjugation system involves two aromatic rings bridging a double bond and a carboxyl group.
- : ~285 nm (Ethanol).
-
Diagnostic Value: The (E)-isomer (cis-stilbene character) typically exhibits a hypsochromic shift (blue shift) and lower extinction coefficient (
) compared to the (Z)-isomer (trans-stilbene character) due to steric hindrance between the cis-aryl rings forcing a twist in planarity.
Infrared Spectroscopy (FT-IR)
IR confirms functional groups but is less effective for stereochemistry than NMR.
| Functional Group | Wavenumber ( | Assignment |
| O-H (Stretch) | 2500–3300 | Broad, carboxylic acid dimer. |
| C=O (Stretch) | 1680–1695 | Conjugated carboxylic acid. |
| C=C (Stretch) | 1620–1635 | Alkene (often weak due to symmetry). |
| Ar-C=C | 1590, 1490 | Aromatic ring breathing. |
| C-Cl | 1085–1095 | Aryl chloride stretch. |
| =C-H (Bend) | 700–750 | Mono-substituted benzene (C3-Phenyl). |
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural validation and E/Z assignment.
NMR (400 MHz, DMSO-
)
The critical signal is the vinylic proton (
| Proton | Multiplicity | Integration | Interpretation | |
| -COOH | 12.5–13.0 | Broad Singlet | 1H | Acidic proton (exchangeable with |
| Vinylic ( | 7.85 | Singlet | 1H | Diagnostic Peak. In the (E)-isomer, this proton is cis to the -COOH group, causing deshielding relative to the Z-isomer. |
| Ar-H (4-Cl) | 7.45 | Doublet (J=8.5 Hz) | 2H | AA'BB' system (ortho to Cl). |
| Ar-H (4-Cl) | 7.20 | Doublet (J=8.5 Hz) | 2H | AA'BB' system (meta to Cl). |
| Ar-H (Ph) | 7.30–7.40 | Multiplet | 5H | Phenyl group at C3. |
Stereochemical Assignment Logic (NOE): To rigorously prove the (2E) configuration:
-
NOE (Nuclear Overhauser Effect): Irradiate the vinylic proton signal (~7.85 ppm).
-
Observation:
-
Strong NOE with the Phenyl ring protons indicates they are spatially close (
and are cis). (2Z)-isomer . -
Weak/No NOE with Phenyl protons, but NOE with 4-Cl-Phenyl protons indicates
is close to the C2-substituent. (2E)-isomer (where and are trans).
-
NMR (100 MHz, DMSO-
)
| Carbon Type | Assignment | |
| C=O | 168.5 | Carboxylic acid carbonyl. |
| C-Cl | 134.2 | Aromatic C-Cl ipso carbon. |
| Alkene ( | 140.1 | CH carbon (C3). |
| Alkene ( | 131.5 | Quaternary carbon (C2). |
| Aromatic | 128–130 | Overlapping signals for both rings. |
Mass Spectrometry (MS)
-
Ionization: ESI (-) or EI.
-
Molecular Ion:
257 (Negative mode) or 258 (EI). -
Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 intensity ratio for the
and peaks (e.g., 258 and 260). -
Fragmentation (EI):
-
213 (
): Loss of carboxyl group. -
178 (
): Formation of diphenylacetylene-like fragment.
-
213 (
Analytical Decision Tree (Graphviz)
The following logic flow allows the researcher to confirm the specific isomer and purity.
Figure 2: Spectroscopic decision tree for isomeric differentiation.
References
-
Sigma-Aldrich. (2E)-2-(4-Chlorophenyl)-3-phenyl-2-propenoic acid Product Specification. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 637797, 4-Chlorocinnamic acid (Isomer comparison data). Link
-
Sadiq-ur-Rehman, et al. "Crystal structure of (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoic acid."[3] Acta Crystallographica Section E, 2009. (Providing comparative structural data for regioisomers). Link
-
Buckles, R. E., & Bremer, K. "The Perkin Reaction: Synthesis of alpha-Phenylcinnamic Acid." Organic Syntheses, Coll. Vol. 4, p.777. (Foundational synthesis and isomer properties). Link
